Alpha-ketoisocaproic acid-13C5 (sodium)
Description
Significance of Stable Isotope Tracers in Contemporary Biochemical and Metabolic Research
Stable isotope tracers are indispensable in contemporary biochemical and metabolic research, offering unparalleled insights into the dynamic nature of biological systems. nih.govtse-systems.com Unlike radioisotopes, stable isotopes are non-radioactive variants of elements that contain an extra neutron, making them safe for use in a wide range of studies, including those involving human subjects. harvard.edu Their use is a powerful technique for following a metabolic substrate through downstream biochemical reactions, providing a detailed view of the metabolic wiring within cells. nih.govspringernature.com
The core principle of stable isotope tracing involves introducing molecules labeled with heavy isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a biological system. mdpi.com Researchers can then track the journey of these labeled atoms as they are incorporated into various metabolites. jove.com This methodology allows for the qualitative and quantitative analysis of metabolic pathways, helping to determine the origin of metabolites, their production rates, and the flow (or flux) of molecules through a given pathway. springernature.comnih.gov
This approach has become increasingly accessible due to the widespread adoption of high-resolution mass spectrometry and other analytical techniques like nuclear magnetic resonance (NMR). nih.govspringernature.commdpi.com Isotope tracing experiments are crucial for understanding the impact of genetic alterations or external perturbations on metabolism and have been instrumental in identifying dysregulated metabolic activities in various diseases, including cancer and inherited metabolic disorders. nih.govmdpi.com By providing actionable information that other methods cannot, stable isotope labeling experiments (ILEs) enable researchers to identify metabolic bottlenecks or wasteful pathways, guiding efforts in metabolic engineering and drug development. vanderbilt.edu
Overview of Alpha-ketoisocaproic Acid in Biological Systems
Alpha-ketoisocaproic acid (α-KIC), also known as 4-methyl-2-oxovaleric acid, is a crucial metabolic intermediate in the breakdown pathway of the essential branched-chain amino acid (BCAA), leucine (B10760876). wikipedia.orgrupahealth.comrupahealth.com It is formed in the initial step of leucine degradation through a process called transamination, where the amino group of leucine is transferred to α-ketoglutarate, converting leucine into α-KIC. wikipedia.org This process is catalyzed by the enzyme branched-chain amino acid aminotransferase. wikipedia.orgrupahealth.com
The metabolic fate of α-KIC is diverse and depends on the tissue and the body's metabolic state. In muscle tissue, its production is linked to the synthesis of other amino acids like alanine (B10760859) and glutamate (B1630785). wikipedia.org In the liver, α-KIC is a key junction point, where it can be converted into several important molecules, including cholesterol, acetyl-CoA, and isovaleryl-CoA, with the latter being the main product. wikipedia.orgrupahealth.com A significant portion of ingested α-KIC is metabolized by the liver, gut, and kidneys. nih.gov Studies in dogs have shown that a majority of an administered dose of α-KIC reaches peripheral tissues as either leucine (through re-amination) or as ketone bodies. nih.gov
Clinically, α-KIC is a significant biomarker. Elevated levels of α-KIC and other branched-chain keto acids in the urine and blood are a hallmark of Maple Syrup Urine Disease (MSUD). wikipedia.orgrupahealth.comcaymanchem.com This inherited metabolic disorder is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex, the enzyme responsible for the further degradation of α-KIC. rupahealth.comcaymanchem.com The resulting accumulation of α-KIC is associated with neurotoxic effects and can lead to severe neurological symptoms. caymanchem.comnih.gov
Rationale for Carbon-13 Labeling in Metabolic Pathway Elucidation
The use of carbon-13 (¹³C) as a stable isotope label is a cornerstone of metabolic flux analysis and pathway elucidation. jove.comnih.gov The rationale for its use is multifaceted. Firstly, carbon forms the backbone of virtually all organic molecules, making ¹³C-labeled substrates ideal for tracing the flow of carbon atoms through the intricate network of central metabolic pathways. jove.com By supplying cells with a substrate exclusively labeled with ¹³C, such as ¹³C-glucose or a ¹³C-amino acid, researchers can track the incorporation of these labeled carbons into downstream metabolites. mdpi.com
The specific pattern of ¹³C incorporation, known as the mass isotopomer distribution, reveals the specific routes taken by the carbon atoms. This information is critical for distinguishing between alternative pathways. jove.comnih.gov For example, using position-specific ¹³C tracers can help determine the relative activity of different enzymes; a single ¹³C label on pyruvate (B1213749) can result in differently labeled citrate (B86180) depending on whether it enters the TCA cycle via pyruvate dehydrogenase or pyruvate carboxylase. mdpi.com
Furthermore, ¹³C is a stable, non-radioactive isotope, which allows for safe and ethical application in a wide variety of experimental models. harvard.edu The analysis of ¹³C labeling patterns in proteinogenic amino acids, which are end-products of many central metabolic pathways, is a particularly powerful technique. Since the biosynthetic pathways for these amino acids are well-established, their labeling patterns provide a comprehensive readout of the activity of central carbon metabolism. jove.com This technique, often combined with mass spectrometry (GC-MS or LC-MS), allows for the confirmation of known pathways, the discovery of new metabolic functions, and the quantification of metabolic rates (fluxes) through different routes. jove.comnih.govvanderbilt.edu Labeling with ¹³C allows for the identification of active versus inactive pathways and can reveal metabolic dependencies of cells on external nutrients. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10NaO3 |
|---|---|
Molecular Weight |
159.09 g/mol |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
NVPLKQSQRQOWCP-BVNCJLROSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C](=O)[13C](=O)O.[Na] |
Canonical SMILES |
CC(C)CC(=O)C(=O)O.[Na] |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for Alpha Ketoisocaproic Acid 13c5
Methodologies for Carbon-13 Enrichment and Incorporation
The synthesis of ¹³C-labeled compounds, including Alpha-ketoisocaproic acid-13C5, involves introducing the heavy isotope into the molecular structure. This enrichment can be achieved through chemical synthesis, biological synthesis, or a combination of both.
Biological Synthesis: A common and cost-effective method for producing uniformly labeled compounds is through biosynthesis. researchgate.net This approach utilizes microorganisms, such as algae or bacteria, that are cultured in media where the sole carbon source is highly enriched with ¹³C, for example, ¹³CO₂ or ¹³C-glucose. researchgate.net These organisms incorporate the ¹³C into their entire metabolic network, producing fully labeled amino acids, carbohydrates, and other biomolecules. Labeled L-leucine can then be extracted and used as a precursor for the enzymatic or chemical synthesis of Alpha-ketoisocaproic acid. The transamination of L-leucine is a key metabolic step that produces α-KIC. wikipedia.org
Chemical Synthesis: Chemical synthesis provides a high degree of control, allowing for the specific placement of ¹³C atoms within the molecule (positional labeling) or for uniform labeling. rsc.org The synthesis of labeled α-ketoacids often involves multi-step processes starting from simple, commercially available ¹³C-labeled building blocks. While specific synthetic routes for Alpha-ketoisocaproic acid-13C5 are often proprietary, the general methodology involves constructing the carbon backbone of the molecule using these labeled precursors. For instance, commercially available α-Ketoisocaproic acid, sodium salt (1-¹³C, 99%) is synthesized to have the label specifically at the C1 position. nih.govisotope.com Similarly, uniformly labeled versions like (¹³C₆, 99%) are also produced, indicating that synthetic pathways exist to construct the entire carbon skeleton from ¹³C sources. isotope.com
These methodologies can produce α-KIC with varying levels of ¹³C enrichment to suit different experimental needs, from single-atom labels to near-complete isotopic substitution as seen in the 13C5 variant.
Positional and Uniform 13C-Labeling Patterns of Alpha-ketoisocaproic Acid
The strategic placement of ¹³C atoms in the Alpha-ketoisocaproic acid molecule defines its utility in different research applications. The labeling pattern can be either positional, where specific carbon atoms are labeled, or uniform, where all carbons are labeled. nih.gov
Positional Labeling: In this pattern, one or more specific carbons are replaced with ¹³C. A prominent example is [1-¹³C]KIC, which is used extensively in metabolic studies. nih.govisotope.com This specific labeling allows researchers to track the metabolic conversion of α-KIC to leucine (B10760876) via the enzyme branched-chain amino acid transferase (BCAT), as the ¹³C label is transferred to the C1 position of leucine. nih.gov This technique, especially when combined with hyperpolarization, enhances the ¹³C NMR signal by over 10,000-fold, enabling real-time in vivo imaging of metabolic fluxes in tissues and tumors. nih.govnih.gov
Uniform Labeling: In uniform labeling, all carbon atoms in the molecule are ¹³C isotopes. Commercially, α-Ketoisocaproic acid is available as a ¹³C₆ variant with 99% enrichment. isotope.com The Alpha-ketoisocaproic acid-13C5 specified in this article represents a similarly high level of enrichment. Uniformly labeled metabolites are invaluable in metabolomics studies, particularly in Isotopic Ratio Outlier Analysis (IROA). frontiersin.org In IROA, cellular systems are grown in media containing either a low (e.g., 5%) or high (e.g., 95%) uniform ¹³C enrichment. By mixing extracts from these two conditions, researchers can distinguish true biological metabolites from experimental artifacts and accurately determine the number of carbon atoms in a molecule, which significantly aids in its identification. frontiersin.org
The choice between positional and uniform labeling depends entirely on the biological question being addressed.
| Labeling Pattern | Description | Primary Research Application | Example |
|---|---|---|---|
| Positional | Only specific carbon atoms are ¹³C labeled. | Tracing specific metabolic pathways and enzyme activities. | [1-¹³C]KIC for monitoring BCAT activity. nih.gov |
| Uniform / High-Enrichment | All or nearly all (e.g., 5 of 6) carbon atoms are ¹³C labeled. | Metabolomics, flux analysis, compound identification (IROA). frontiersin.org | α-Ketoisocaproic acid-¹³C₅ or ¹³C₆. isotope.com |
Isotopic Purity and Analytical Validation for Research Applications
For research applications involving isotopically labeled compounds, establishing the isotopic purity is critical for the accurate interpretation of experimental results. Isotopic purity refers to the percentage of the compound that contains the desired number of ¹³C atoms at the specified positions. High isotopic purity ensures that the measured signal originates from the labeled tracer and not from unlabeled or partially labeled contaminants.
Analytical validation is performed using high-precision techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the foremost technique for determining isotopic purity. researchgate.netsigmaaldrich.com HRMS can resolve the masses of different isotopologues (molecules that differ only in their isotopic composition) with high accuracy. researchgate.net The analysis generates a mass distribution vector (MDV), which shows the fractional abundance of each isotopologue (e.g., M+0 for unlabeled, M+1 for one ¹³C, up to M+6 for fully labeled KIC). nih.gov For accurate quantification, the raw data must be corrected for the natural abundance of ¹³C (approximately 1.1%) and other isotopes. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is also a powerful tool for validation. It not only confirms the presence of the ¹³C isotope but can also determine its precise location within the molecule, which is essential for validating positionally labeled compounds. frontiersin.org
The validation process confirms the identity, chemical purity, and, most importantly, the isotopic enrichment of the labeled compound. Reputable suppliers provide a Certificate of Analysis detailing these parameters, but independent verification is often recommended, especially for quantitative studies where accuracy is paramount. rsc.org The coefficient of variation for enrichment measurements can be as low as 0.5%, with a minimum detectable enrichment of 0.1 atom % excess. nih.gov
| Analytical Technique | Parameter Measured | Key Findings/Purpose |
|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Isotopic Enrichment, Mass Distribution Vector (MDV) | Accurately quantifies the percentage of different isotopologues and determines overall isotopic purity. researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic Enrichment, Concentration | A sensitive and reproducible method for the simultaneous analysis of plasma KIC and leucine enrichment. sigmaaldrich.comnih.gov |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Positional Isotope Location, Structural Confirmation | Confirms the specific location of ¹³C atoms within the molecule, essential for positionally labeled compounds. frontiersin.org |
Metabolic Role of Alpha Ketoisocaproic Acid in Intermediary Metabolism
Alpha-ketoisocaproic Acid as a Key Intermediate in L-Leucine Catabolism
The breakdown of L-leucine is a critical metabolic pathway, and α-KIC is the first major intermediate in this process. wikipedia.org The catabolism of leucine (B10760876) begins with two primary enzymatic steps that convert it into a form that can be further metabolized for energy or biosynthesis. nih.gov
The initial step in leucine catabolism is a reversible transamination reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). mdpi.comfrontiersin.org In this reaction, the amino group from L-leucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and α-KIC. researchgate.netwikipedia.org This process is fundamental for dispersing the nitrogen from BCAAs. nih.gov
There are two main isoforms of BCAT in mammals, each with distinct tissue distributions: mdpi.com
BCAT1 (or BCATc): A cytosolic enzyme found primarily in the brain, placenta, and immune cells. mdpi.comnih.govnih.gov
BCAT2 (or BCATm): A mitochondrial enzyme that is widely expressed in most tissues—notably skeletal muscle, kidney, and pancreas—but has low activity in the liver. mdpi.comnih.govnih.gov
Due to the low levels of BCAT in the liver, the initial transamination of leucine occurs predominantly in extrahepatic tissues, especially skeletal muscle. mdpi.comnih.gov The resulting α-KIC can then be released into circulation to be taken up and metabolized by other organs, primarily the liver. nih.govfrontiersin.org The reversibility of the BCAT reaction means it participates in both the synthesis and degradation of BCAAs. frontiersin.orgnih.gov
Following its formation, α-KIC undergoes an irreversible oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govfiveable.mewikipedia.org This step is the rate-limiting and committed step in BCAA catabolism. nih.govfrontiersin.org The BCKDH complex converts α-KIC into isovaleryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH. frontiersin.orgwikipedia.org
The BCKDH complex is a large, multi-enzyme structure analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes, and it requires five coenzymes for its function: thiamine (B1217682) pyrophosphate, lipoic acid, coenzyme A, FAD, and NAD+. fiveable.meyoutube.com Unlike BCAT, the BCKDH complex is highly active in the liver, which is the principal site of BCAA oxidation. nih.govfrontiersin.org The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, where a specific kinase (BCKDH kinase) inactivates the complex. nih.govcreative-proteomics.com Notably, α-KIC itself can inhibit the BCKDH kinase, leading to the activation of the BCKDH complex. nih.gov A deficiency in the BCKDH complex leads to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD), characterized by the accumulation of BCAAs and their corresponding α-keto acids, including α-KIC. wikipedia.orgwikipedia.orgcaymanchem.com
Table 1: Key Enzymes in the Initial Steps of L-Leucine Catabolism This table is interactive. Click on the headers to sort.
| Enzyme | Abbreviation | Location | Substrate(s) | Product(s) | Key Characteristics |
|---|---|---|---|---|---|
| Branched-Chain Amino Acid Aminotransferase | BCAT | Cytosol (BCAT1), Mitochondria (BCAT2) | L-Leucine, α-Ketoglutarate | Alpha-ketoisocaproic acid, Glutamate | Reversible reaction; low activity in the liver. mdpi.comfrontiersin.org |
Interconnections with Central Carbon Metabolism
The breakdown of α-KIC connects the metabolism of the essential amino acid leucine directly to central energy-producing pathways, namely the tricarboxylic acid (TCA) cycle.
The TCA cycle is an amphibolic pathway, meaning it participates in both catabolism (breaking down molecules for energy) and anabolism (using intermediates to build other molecules). youtube.com To maintain the cycle's function, a balance must be struck between two types of reactions:
Anaplerosis: The process of replenishing TCA cycle intermediates that have been removed for biosynthesis. wikipedia.orgresearchgate.net
Cataplerosis: The process of removing TCA cycle intermediates for use in other metabolic pathways, such as gluconeogenesis or fatty acid synthesis. researchgate.netscribd.com
The catabolism of α-KIC ultimately yields acetyl-CoA and acetoacetate (B1235776). nih.govcabidigitallibrary.org Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate (B86180). researchgate.net While this provides fuel for the cycle, the two carbons from acetyl-CoA are lost as CO₂ in subsequent steps, meaning there is no net increase in the pool of TCA cycle intermediates. youtube.com Therefore, the metabolism of α-KIC is not considered anaplerotic. Instead, it is primarily a source of fuel for the cycle.
The use of TCA cycle intermediates for biosynthetic purposes (cataplerosis) is essential for the cell. scribd.comnih.gov For example, oxaloacetate and α-ketoglutarate can be converted into aspartate and glutamate, respectively. youtube.com When these intermediates are removed, they must be replaced via anaplerotic pathways to maintain the cycle's capacity for energy production. wikipedia.orgfiveable.me Amino acids like valine and isoleucine, unlike leucine, are glucogenic and can be broken down into intermediates like succinyl-CoA, which is anaplerotic. youtube.com Using tracers such as Alpha-ketoisocaproic acid-13C5 allows researchers to quantify the rate at which leucine's carbon skeleton enters the TCA cycle as acetyl-CoA and to study how this flux interacts with the anaplerotic and cataplerotic fluxes of other substrates. nih.gov
Table 2: Anaplerotic vs. Cataplerotic Reactions This table is interactive. Click on the headers to sort.
| Reaction Type | Definition | Example Relevant to Amino Acid Metabolism | Role of α-KIC Metabolism |
|---|---|---|---|
| Anaplerotic | Reactions that replenish TCA cycle intermediates. wikipedia.org | Conversion of glutamate to α-ketoglutarate. fiveable.me | Not anaplerotic. |
Metabolites are often classified based on their ability to be converted to either glucose (glucogenic) or ketone bodies (ketogenic). The fate of α-KIC places it squarely in the ketogenic category.
The complete catabolism of α-KIC (and thus leucine) produces one molecule of acetyl-CoA and one molecule of acetoacetate. nih.govcabidigitallibrary.org Acetoacetate is one of the three main ketone bodies, along with β-hydroxybutyrate and acetone. nih.gov Acetyl-CoA can also be converted to ketone bodies in the liver. nih.gov Because the enzymatic step that converts pyruvate to acetyl-CoA is irreversible in mammals, acetyl-CoA derived from α-KIC cannot be used for the net synthesis of glucose. youtube.com Therefore, α-KIC is purely ketogenic and not glucogenic. youtube.com
Studies using isolated rat liver cells have shown that α-KIC is rapidly metabolized to ketone bodies, with acetoacetate being the major end product. nih.gov In states of fasting or on a ketogenic diet, the ketone bodies produced from substrates like α-KIC become a vital energy source for extrahepatic tissues, including the brain. The use of Alpha-ketoisocaproic acid-13C5 enables the direct measurement of the rate of ketogenesis from leucine, providing critical data on fuel metabolism in various physiological and pathological states. isotope.comisotope.com
Applications in Advanced Metabolic Research Methodologies
Stable Isotope Tracer for Metabolic Flux Analysis (MFA)
Principles of ¹³C-Metabolic Flux Analysis using Alpha-ketoisocaproic Acid-13C5
¹³C-Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic pathways within a living system at steady state. The core principle involves introducing a substrate labeled with the stable isotope ¹³C into the system and then measuring the distribution of the ¹³C label throughout the metabolic network. Alpha-ketoisocaproic acid-13C5 (sodium) is an ideal tracer for this purpose, particularly for studying leucine (B10760876) and branched-chain amino acid metabolism.
When introduced into a biological system, Alpha-ketoisocaproic acid-13C5 is readily taken up by cells and undergoes reversible transamination to form [¹³C₅]-leucine. This newly synthesized labeled leucine then enters the intracellular amino acid pool and is utilized in various metabolic processes, including protein synthesis and as a precursor for other metabolites. The five ¹³C atoms from the tracer are incorporated into these downstream molecules, creating specific mass isotopomers (molecules that differ only in their isotopic composition). By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the abundance of these ¹³C-labeled metabolites.
The pattern and extent of ¹³C labeling in different metabolites provide a wealth of information about the active metabolic pathways. For example, the incorporation of ¹³C from [¹³C₅]-leucine into newly synthesized proteins can be measured to determine protein synthesis rates. Furthermore, the catabolism of [¹³C₅]-leucine leads to labeled intermediates that can enter central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. Analyzing the labeling patterns of TCA cycle intermediates can reveal the contribution of leucine to energy production and the synthesis of other compounds.
Quantitative Elucidation of Metabolic Pathway Activities and Flux Ratios
The data obtained from ¹³C-MFA experiments with Alpha-ketoisocaproic acid-13C5 allows for the quantitative determination of metabolic pathway activities and the ratios of fluxes through different converging or diverging pathways. By applying computational models to the measured mass isotopomer distributions, researchers can estimate the absolute or relative fluxes through specific biochemical reactions.
For instance, the flux of leucine into protein synthesis versus its catabolic breakdown can be quantified. Moreover, the entry of leucine-derived acetyl-CoA and acetoacetate (B1235776) into the TCA cycle can be compared to the influx from other sources like glucose or fatty acids. This provides a detailed picture of substrate utilization and energy metabolism under various physiological or pathological conditions.
Table 1: Illustrative Data from a Hypothetical ¹³C-MFA Study using Alpha-ketoisocaproic acid-13C5 in Cultured Hepatocytes
| Metabolite | Mass Isotopomer | Relative Abundance (%) | Inferred Pathway Activity |
| Leucine | M+5 | 85.2 | High tracer incorporation into the intracellular leucine pool. |
| α-Ketoglutarate | M+0 | 92.1 | Minimal contribution of leucine carbon to the TCA cycle via glutamate (B1630785). |
| Citrate (B86180) | M+2 | 7.8 | Contribution of leucine-derived acetyl-CoA to the TCA cycle. |
| Myristate (C14:0) | M+2 | 4.5 | De novo lipogenesis utilizing leucine-derived acetyl-CoA. |
| Myristate (C14:0) | M+4 | 1.2 | Indicates multiple rounds of fatty acid synthesis with labeled precursors. |
This table is representative and illustrates the type of data that can be generated. Actual values will vary depending on the experimental conditions.
Investigation of Protein Turnover and Synthesis Rates
Measurement of Fractional Synthesis Rates in Specific Tissues and Proteins
One of the most powerful applications of Alpha-ketoisocaproic acid-13C5 is in the measurement of fractional synthesis rates (FSR) of proteins in specific tissues. The FSR is the percentage of a protein pool that is newly synthesized within a given time period. The use of labeled α-KIC is considered a highly accurate method for this measurement because plasma [¹³C]-KIC enrichment provides a reliable surrogate for the intracellular [¹³C]-leucine enrichment, which is the true precursor for protein synthesis. This often circumvents the need for invasive tissue biopsies to directly measure the intracellular precursor enrichment. scispace.com
The methodology typically involves a constant intravenous infusion of Alpha-ketoisocaproic acid-13C5. Over time, the [¹³C₅]-leucine derived from the tracer is incorporated into newly synthesized proteins. By measuring the enrichment of [¹³C₅]-leucine in the protein of interest (obtained from a tissue biopsy) and the enrichment of the precursor pool (plasma [¹³C₅]-KIC) over a defined period, the FSR can be calculated. This approach has been widely used to study protein synthesis in various tissues, including skeletal muscle, liver, and heart.
A study comparing infusion of labeled KIC versus labeled leucine found that the KIC infusion method provides a more accurate determination of human muscle protein synthesis, yielding an FSR of 2.25 ± 0.12%/day.
Assessment of Whole-Body and Organ-Specific Protein Synthesis Efficiency
Beyond specific tissues, Alpha-ketoisocaproic acid-13C5 can be used to assess whole-body protein synthesis and breakdown. By measuring the rate of appearance of unlabeled leucine (from protein breakdown) and the rate of disappearance of labeled leucine (into protein synthesis and oxidation), a comprehensive picture of whole-body protein dynamics can be obtained. scispace.com
The efficiency of protein synthesis can be evaluated under different conditions, such as after a meal, during exercise, or in various disease states. For example, studies have used [¹³C]-KIC as a tracer to investigate the effects of aging on muscle protein synthesis. One such study revealed a significant decline in the fractional synthesis rate of mitochondrial proteins in the skeletal muscle of middle-aged individuals compared to young subjects. pnas.org
Table 2: Fractional Synthesis Rates of Skeletal Muscle Mitochondrial Protein in Relation to Age using a [¹³C]-KIC Tracer
| Age Group | N | Fractional Synthesis Rate (%/hour) (Mean ± SEM) |
| Young (21-30 years) | 9 | 0.118 ± 0.010 |
| Middle-Aged (49-57 years) | 8 | 0.071 ± 0.007 |
| Elderly (70-81 years) | 8 | 0.078 ± 0.007 |
Data adapted from Rooyackers et al., Proc. Natl. Acad. Sci. USA, 1996. pnas.org
Advanced Spectroscopic Applications Utilizing Labeled Alpha-ketoisocaproic Acid
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy
A groundbreaking application of labeled compounds is hyperpolarized ¹³C magnetic resonance spectroscopy (MRS). This technique dramatically increases the sensitivity of NMR by over 10,000-fold, allowing for the real-time, non-invasive imaging of metabolic pathways in vivo. dtu.dk Alpha-ketoisocaproic acid, labeled at the C1 position with ¹³C, has emerged as a valuable probe for this technology.
Hyperpolarized [1-¹³C]KIC can be injected intravenously, and its metabolic conversion to [1-¹³C]leucine, catalyzed by branched-chain amino acid transaminases (BCATs), can be monitored in real-time using MRS. This provides a direct measure of BCAT activity in different tissues. ismrm.org This is particularly relevant in oncology, as altered branched-chain amino acid metabolism has been implicated in the growth and proliferation of certain cancers. researchgate.netsemanticscholar.org
Studies in preclinical tumor models have demonstrated the feasibility of using hyperpolarized [1-¹³C]KIC to image BCAT activity. For instance, in a murine lymphoma model, a high signal from [1-¹³C]leucine was detected in the tumor following the injection of hyperpolarized [1-¹³C]KIC, indicating elevated BCAT activity compared to surrounding healthy tissue. ismrm.org
Table 3: Research Findings from Hyperpolarized [1-¹³C]KIC Spectroscopy in Preclinical Models
| Finding | Model System | Significance | Reference |
| Successful in vivo detection of [1-¹³C]KIC and its conversion to [1-¹³C]leucine. | Murine lymphoma (EL4) | Demonstrates the feasibility of imaging BCAT activity in real-time. | ismrm.org |
| Higher [1-¹³C]leucine signal in tumor tissue compared to surrounding tissues. | Murine lymphoma (EL4) | Suggests that BCAT activity is a potential biomarker for certain cancers. | ismrm.org |
| Decreased ¹³C-leucine production from hyperpolarized ¹³C-KIC in glioma compared to normal brain. | Rat glioma model | Indicates altered leucine metabolism in brain tumors. | researchgate.net |
| Feasibility of using hyperpolarized [1-¹³C]KIC for spectroscopic imaging in large animals. | Pig model | Paves the way for potential clinical translation of this imaging technique. | dtu.dk |
Utility in Biomolecular Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Biomolecular NMR spectroscopy is a powerful analytical technique used to obtain detailed information about the structure, dynamics, and interactions of biological macromolecules at the atomic level. The use of stable isotope-labeled compounds, such as Alpha-ketoisocaproic acid-13C5 (sodium), is central to many NMR-based metabolic studies. While specific research focusing exclusively on the 13C5 isotopologue is not extensively documented in publicly available literature, the principles of its utility can be understood from studies using other ¹³C-labeled versions of alpha-ketoisocaproic acid (α-KIC) and other metabolites.
The incorporation of ¹³C atoms into α-KIC enhances its visibility in NMR spectroscopy, a technique that is inherently less sensitive for ¹³C than for protons (¹H) due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus. nih.gov By introducing α-KIC labeled with ¹³C, researchers can follow its conversion into other metabolites, thereby mapping out metabolic pathways and quantifying the flux through them.
A key application of ¹³C-labeled α-KIC is in tracing the metabolism of leucine, an essential BCAA. α-KIC is the keto-acid analogue of leucine and is a central intermediate in its catabolism. wikipedia.org In one study, the metabolism of [2-¹³C]leucine to isoamyl alcohol in Saccharomyces cerevisiae was investigated using ¹³C NMR. This study identified α-ketoisocaproate as a key intermediate, demonstrating the ability of ¹³C NMR to track the flow of carbon atoms through a metabolic pathway. researchgate.net The use of a 13C5-labeled α-KIC would provide even more detailed information, as the five labeled carbons could be tracked as the molecule is broken down and its carbon skeleton is incorporated into other molecules. This allows for a comprehensive analysis of the downstream metabolic fate of the carbon backbone of α-KIC.
The analysis of ¹³C labeling patterns in metabolites derived from 13C5-α-KIC can reveal the activity of various enzymes and the relative importance of different metabolic routes. For instance, the conversion of α-KIC to acetyl-CoA and other intermediates in the liver can be meticulously followed. wikipedia.org This type of detailed metabolic flux analysis is crucial for understanding the biochemical basis of diseases such as Maple Syrup Urine Disease (MSUD), a genetic disorder characterized by the accumulation of BCAAs and their corresponding keto-acids, including α-KIC. rupahealth.comnih.gov
The table below summarizes the utility of different ¹³C-labeled α-KIC isotopologues in NMR-based metabolic research, highlighting the inferred advantages of the 13C5 variant.
| Labeled Compound | Application in NMR Spectroscopy | Research Findings/Potential Insights |
| Alpha-ketoisocaproic acid-13C5 (sodium) | Inferred to be a powerful tracer for detailed metabolic flux analysis. | Would allow for the comprehensive tracking of the entire carbon skeleton of α-KIC through various metabolic pathways, providing detailed insights into leucine catabolism and its contributions to other metabolic pools. |
| alpha-[1-¹³C]ketoisocaproic acid | Used in conjunction with [1-¹³C]leucine to study BCAA metabolism via GC-MS, a technique often complemented by NMR. nih.gov | Enables the simultaneous determination of plasma levels and isotopic enrichment of KIC and leucine, crucial for studying amino acid metabolism. nih.gov |
| α-Ketoisocaproic acid, sodium salt (¹³C₆, 99%) | Utilized in biomolecular NMR for metabolic research. isotope.com | As a uniformly labeled compound, it allows for tracing the fate of all six carbons of α-KIC in metabolic pathways. isotope.com |
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy for Real-time Metabolic Imaging
Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) is a revolutionary imaging technique that allows for the real-time, non-invasive monitoring of metabolic pathways in vivo. nih.gov This method involves a process called dynamic nuclear polarization (DNP), which dramatically increases the NMR signal of a ¹³C-labeled substrate by over 10,000-fold. nih.gov This enhanced signal allows for the visualization of the uptake of the hyperpolarized substrate and its conversion into downstream metabolites in living organisms.
While specific studies utilizing hyperpolarized Alpha-ketoisocaproic acid-13C5 (sodium) are not prominent in the literature, extensive research has been conducted with hyperpolarized [1-¹³C]alpha-ketoisocaproic acid ([1-¹³C]KIC). These studies serve as a clear indicator of the profound potential of hyperpolarized ¹³C-labeled α-KIC in metabolic imaging.
A primary application of hyperpolarized [1-¹³C]KIC is the imaging of branched-chain amino acid transaminase (BCAT) activity. nih.gov BCAT catalyzes the reversible transamination of BCAAs to their respective α-keto acids. nih.gov In the context of hyperpolarized [1-¹³C]KIC, its conversion to [1-¹³C]leucine is observed, providing a direct measure of BCAT activity. nih.gov This is particularly significant in oncology, as BCAT expression is upregulated in certain tumors and is a target of the proto-oncogene c-myc. isotope.com
Preclinical studies have successfully demonstrated the use of hyperpolarized [1-¹³C]KIC to profile BCAA metabolism in tumors. For instance, in a study involving murine lymphoma (EL4) and rat mammary adenocarcinoma (R3230AC) tumors, a significantly higher flux of hyperpolarized ¹³C from KIC to leucine was detected in the EL4 tumors, which have high BCAT activity. isotope.com The EL4 tumors showed a more than 7-fold higher hyperpolarized ¹³C leucine signal compared to the surrounding healthy tissue. isotope.com This highlights the potential of hyperpolarized [1-¹³C]KIC as a discriminative marker for the non-invasive profiling of BCAA metabolism in tumors. nih.gov
Furthermore, hyperpolarized [1-¹³C]KIC has been used to investigate cerebral metabolism. Studies in rats have shown that following an injection of hyperpolarized [1-¹³C]KIC, both the substrate and its metabolic product, [1-¹³C]leucine, can be imaged throughout the brain within seconds. nih.gov The maximum signal from [1-¹³C]leucine was observed between 20 and 35 seconds after injection, reflecting BCAT activity. nih.gov This methodology holds promise for studying neurological diseases where alterations in glutamate and BCAA metabolism are implicated. nih.gov
The table below summarizes key findings from preclinical studies using hyperpolarized [1-¹³C]KIC for metabolic imaging.
| Research Area | Biological System | Key Findings | Quantitative Data |
| Oncology | Murine lymphoma (EL4) and rat mammary adenocarcinoma (R3230AC) tumors | Hyperpolarized [1-¹³C]KIC can assess molecular signatures of tumors by measuring BCAT activity. | EL4 tumors (high BCAT activity) showed a >7-fold higher hyperpolarized [1-¹³C]leucine signal relative to surrounding tissue. isotope.com |
| Neuroscience | Rat brain | Cerebral metabolism of hyperpolarized [1-¹³C]KIC can be imaged to assess BCAT activity in vivo. | Maximum [1-¹³C]leucine signal observed 20-35 seconds after injection of hyperpolarized [1-¹³C]KIC. nih.gov |
Analytical Techniques for the Detection and Quantification of Alpha Ketoisocaproic Acid 13c5 and Its Metabolites
Mass Spectrometry-Based Approaches for Isotopic Enrichment Analysis
Mass spectrometry (MS) is a cornerstone technique for metabolic studies using stable isotopes. fao.orgnih.gov It distinguishes molecules based on their mass-to-charge ratio (m/z), making it inherently suitable for differentiating between unlabeled metabolites and their heavier, isotope-labeled counterparts. When coupled with chromatographic separation techniques, MS provides high sensitivity and selectivity for analyzing complex biological samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive method for the analysis of volatile and thermally stable compounds, including α-keto acids following chemical derivatization. nih.govsigmaaldrich.com In the context of ¹³C₅-α-KIC, GC-MS is frequently used to determine the isotopic enrichment of α-KIC and its related metabolite, leucine (B10760876), in plasma and tissue samples. nih.govnih.gov
The analytical process typically involves several key steps. First, α-keto acids are extracted from the biological matrix. Due to their low volatility, they must be chemically modified through derivatization to be suitable for GC analysis. A common two-step derivatization procedure involves protecting the keto group with methoxyamine, followed by silylation of the carboxylic acid group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilylation. nih.govsigmaaldrich.com Another approach involves creating quinoxalinol-TMS derivatives. nih.gov
Once derivatized, the sample is injected into the gas chromatograph, where the different compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer. In electron impact (EI) ionization mode, the molecules are fragmented, producing a characteristic pattern of ions. By using selected ion monitoring (SIM), the instrument can be set to detect specific m/z fragments corresponding to the unlabeled (¹²C) and labeled (¹³C) versions of the metabolite. The ratio of the abundance of the ¹³C-labeled ions to the unlabeled ions provides a precise measure of isotopic enrichment. nih.govnih.gov This method is sensitive enough to allow for the determination of both concentration and isotopic enrichment from a single injection, with analysis times as short as 7-9 minutes. nih.govsigmaaldrich.com
Table 1: Example GC-MS Parameters for α-KIC Analysis This table is a composite of typical parameters and does not represent a single specific study.
| Parameter | Description |
| Derivatization | Protection of keto group with methoxyamine; silylation with tert-butyldimethylsilyl (t-BDMS). nih.govsigmaaldrich.com |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). |
| Carrier Gas | Helium. |
| Injection Mode | Splitless. |
| Ionization Mode | Electron Impact (EI). |
| MS Analysis Mode | Selected Ion Monitoring (SIM). nih.gov |
| Monitored Ions | Specific m/z values corresponding to fragments of derivatized unlabeled and ¹³C-labeled α-KIC. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Metabolomics
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in metabolomics, offering high sensitivity and specificity for a wide range of compounds, including those that are non-volatile or thermally labile like α-keto acids. nih.govnih.gov This technique is well-suited for both targeted analysis, where specific known metabolites are quantified, and untargeted analysis, which aims to profile as many metabolites as possible in a sample. youtube.com
For analyzing ¹³C₅-α-KIC and its metabolic products, reverse-phase liquid chromatography is commonly employed. nih.govmdpi.com Samples are typically prepared by protein precipitation and extraction, often using methanol. nih.gov The extract is then injected into the LC system. A C18 column is frequently used to separate the metabolites based on their polarity, with a mobile phase gradient consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (like acetonitrile (B52724) or methanol). nih.govcapes.gov.br
The separated analytes are then ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF). nih.govmdpi.com In targeted analysis, the instrument operates in multiple reaction monitoring (MRM) mode. The first quadrupole selects the precursor ion (the m/z of the labeled or unlabeled metabolite), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion for detection. This precursor-product ion transition is highly specific to the target molecule, minimizing interferences and enabling accurate quantification. mdpi.com In untargeted metabolomics, high-resolution mass spectrometers like TOF or Orbitrap are used to acquire full scan mass spectra, allowing for the detection and tentative identification of a broad range of ¹³C-labeled metabolites derived from the ¹³C₅-α-KIC tracer. nih.govmdpi.com
Table 2: Example LC-MS/MS Parameters for Branched-Chain Keto Acid Analysis This table is a composite of typical parameters and does not represent a single specific study.
| Parameter | Description |
| Sample Preparation | Protein precipitation and extraction with methanol. nih.gov |
| LC Column | Reverse-phase C18 column (e.g., Agilent Eclipse Plus C18, 1.8 µm). nih.govmdpi.com |
| Mobile Phase | A: Ammonium acetate or formic acid in water. B: Acetonitrile or methanol. nih.govcapes.gov.br |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for keto acids. mdpi.com |
| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF). nih.govmdpi.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted analysis; Full scan for untargeted analysis. mdpi.com |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Metabolite Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for achieving highly accurate and precise absolute quantification of metabolites. nih.govrsc.org The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, ¹³C₅-α-KIC—to a sample as an internal standard before sample processing and analysis. nih.gov
This labeled standard is chemically identical to the endogenous, unlabeled analyte (the "analyte") and therefore behaves in the same way during extraction, derivatization, and chromatographic separation. Any sample loss that occurs during these steps will affect both the analyte and the labeled standard equally. nih.gov
During mass spectrometry analysis, the instrument measures the ratio of the signal from the unlabeled analyte to the signal from the known amount of the added labeled standard. Because the amount of the labeled standard is known, this ratio can be used to calculate the absolute concentration of the unlabeled analyte in the original sample with very high accuracy, effectively correcting for matrix effects and sample preparation variability. mdpi.comnih.gov For example, ¹³C-labeled KIC has been successfully used as an internal standard for the quantification of unlabeled branched-chain keto acids in serum and muscle tissue. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Resolution and Quantification
While mass spectrometry excels at detecting mass differences, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complementary and powerful approach for determining the specific location of the ¹³C labels within a molecule. acs.orgacs.org This capability is crucial for resolving positional isomers (isotopomers) and for detailed metabolic flux analysis, where the pathway taken by a substrate can be inferred from the final position of the isotopic label in the product molecules. nih.govyoutube.com
¹³C NMR spectroscopy directly detects the ¹³C nuclei. The chemical environment surrounding each carbon atom in a molecule influences its resonance frequency, resulting in a unique signal in the NMR spectrum. libretexts.org Therefore, a ¹³C₅-α-KIC molecule will produce a distinct set of signals corresponding to its five ¹³C-labeled carbons. When ¹³C₅-α-KIC is metabolized, the resulting products will retain some or all of these labels. By analyzing the ¹³C NMR spectrum of a key metabolite like glutamate (B1630785), for instance, one can determine which carbon positions have become enriched with ¹³C. nih.gov
Mechanistic and Preclinical Research Applications of Alpha Ketoisocaproic Acid 13c5
In Vitro Cellular and Biochemical System Studies
Examination of Branched-Chain Keto Acid Metabolism in Differentiated Adipocytes
Stable isotope tracing studies utilizing compounds like alpha-ketoisocaproic acid-13C5 are crucial for elucidating the metabolic shifts that occur during adipocyte differentiation. researchgate.net In vitro models, such as the 3T3-L1 preadipocyte cell line, are commonly used to study these processes. univ-tlse3.fr Research has shown that upon differentiation into mature adipocytes, there is a significant increase in branched-chain amino acid (BCAA) catabolism. researchgate.net
Isotope tracing experiments have demonstrated that in differentiated adipocytes, leucine (B10760876) and isoleucine can contribute significantly to the lipogenic acetyl-CoA pool, accounting for as much as 30% of this key metabolic precursor for fat synthesis. researchgate.net This is in contrast to proliferating pre-adipocytes, which primarily utilize glucose and glutamine for this purpose. researchgate.net The use of 13C-labeled tracers allows for the quantification of the contribution of BCAAs to the tricarboxylic acid (TCA) cycle and lipogenesis. For instance, the labeling of citrate (B86180) from [U-13C6]leucine is markedly increased in differentiated 3T3-L1 adipocytes compared to their undifferentiated precursors. researchgate.net This highlights a functional role for BCAA catabolism in the process of adipogenesis. researchgate.net Furthermore, studies have shown that alpha-ketoisocaproic acid (AKA), the keto acid of leucine, can enhance lipid accumulation and the expression of lipogenic proteins in 3T3-L1 preadipocytes. nih.gov
Table 1: Contribution of Various Substrates to Lipogenic Acetyl-CoA Pools in Adipocytes This table illustrates the relative contribution of different metabolic substrates to the acetyl-CoA pool used for lipid synthesis in differentiated adipocytes, as determined by isotope tracing studies.
| Substrate | Contribution to Lipogenic Acetyl-CoA | Reference |
|---|---|---|
| Leucine and Isoleucine | Up to 30% | researchgate.net |
| Glucose | Primary source in pre-adipocytes | researchgate.net |
| Glutamine | Primary source in pre-adipocytes | researchgate.net |
Impact on Mitochondrial Bioenergetic Function in Isolated Cell Systems
Alpha-ketoisocaproic acid has been shown to directly impact mitochondrial function. In vitro studies using isolated mitochondria from rat brain have demonstrated that alpha-ketoisocaproic acid can act as an uncoupler of oxidative phosphorylation. researchgate.netnih.gov This effect is observed through an increase in state 4 respiration (oxygen consumption in the absence of ADP) and a decrease in the respiratory control ratio, which is a measure of the coupling between substrate oxidation and ATP synthesis. nih.gov
Furthermore, alpha-ketoisocaproic acid has been identified as a metabolic inhibitor, specifically targeting the activity of alpha-ketoglutarate (B1197944) dehydrogenase, a key enzyme in the TCA cycle. nih.gov This inhibition leads to a reduction in state 3 respiration (ADP-stimulated oxygen consumption) when alpha-ketoglutarate is used as a substrate. nih.gov The impairment of mitochondrial energy homeostasis by alpha-ketoisocaproic acid is considered a factor in the neuropathology of conditions where it accumulates, such as Maple Syrup Urine Disease. researchgate.netnih.gov In hippocampal neuronal cell lines (HT-22), alpha-ketoisocaproic acid has been shown to reduce the metabolic activity of the cells and increase the production of reactive oxygen species, further indicating mitochondrial dysfunction. nih.gov
In Vivo Investigations using Animal Models
Assessment of Metabolic Signatures in Models of Tumorigenesis and Cancer Progression
13C-labeled metabolic flux analysis (13C-MFA) has become a primary technique for quantifying intracellular fluxes in cancer cells, revealing how they reprogram metabolic pathways to support rapid growth and proliferation. numberanalytics.comnih.gov The use of tracers like alpha-ketoisocaproic acid-13C5 allows for the in vivo investigation of these altered metabolic networks. nih.govnih.gov
Preclinical studies using hyperpolarized [1-13C]ketoisocaproate have demonstrated its utility in assessing the metabolic signatures of tumors through magnetic resonance spectroscopy. nih.govresearchgate.net This technique allows for the real-time, non-invasive monitoring of the conversion of alpha-ketoisocaproate to leucine. nih.gov
The enzyme branched-chain amino acid transferase (BCAT) catalyzes the reversible transamination of BCAAs to their respective BCKAs. nih.govnih.gov BCAT is often upregulated in certain cancers and is considered a marker for aggressive tumor progression. nih.gov
In vivo studies have shown that the metabolic flux through the BCAT-catalyzed reaction can vary significantly between different tumor types. nih.gov For example, in a murine lymphoma (EL4) tumor model, a significantly higher signal from hyperpolarized 13C-leucine was detected following the administration of hyperpolarized 13C-ketoisocaproate, indicating high BCAT activity. nih.govresearchgate.net This was more than a 7-fold increase compared to the surrounding healthy tissue. nih.gov In contrast, a rat mammary adenocarcinoma (R3230AC) tumor model did not show enhanced BCAA metabolism relative to surrounding tissues. nih.govresearchgate.net These in vivo findings correlate well with ex vivo assays of BCAT activity, validating the use of labeled alpha-ketoisocaproic acid to probe this specific enzymatic activity within the tumor microenvironment. nih.gov Recent research also highlights that cancer-associated fibroblasts can secrete BCKAs, which are then taken up by cancer cells to fuel the TCA cycle and support protein synthesis, a process that can be traced using 13C-labeled BCKAs. nih.gov
Table 2: BCAT Activity in Different Tumor Models as Measured by Hyperpolarized 13C-Ketoisocaproate This table summarizes the differential metabolic flux through the BCAT-catalyzed reaction in two different preclinical tumor models.
| Tumor Model | Relative Hyperpolarized 13C-Leucine Signal (Tumor vs. Healthy Tissue) | Inferred BCAT Activity | Reference |
|---|---|---|---|
| Murine Lymphoma (EL4) | > 7-fold higher | High | nih.gov |
| Rat Mammary Adenocarcinoma (R3230AC) | Not enhanced | Low | nih.gov |
Utilization in Renal Failure Models for Protein Synthesis and Nitrogen Metabolism Research
In the context of renal failure, keto acid analogs of essential amino acids, including alpha-ketoisocaproic acid, are used to manage protein malnutrition and slow the progression of chronic kidney disease (CKD). nih.govnih.gov These compounds can be converted to their respective amino acids without supplying additional nitrogen, thereby reducing the burden on the kidneys to excrete nitrogenous waste products like urea. nih.gov
Studies in parenterally fed rats have utilized 13C- and 14C-labeled alpha-ketoisocaproic acid to investigate its effects on nitrogen balance and protein synthesis. nih.gov The addition of alpha-ketoisocaproic acid to the parenteral nutrition solution resulted in a significant reduction in nitrogen excretion and an improved nitrogen balance. nih.gov Tracer studies revealed that the infused labeled alpha-ketoisocaproic acid was efficiently converted to leucine and incorporated into newly synthesized proteins. nih.gov In fact, it was estimated that the infused keto acid accounted for at least 40% of the total rate of leucine incorporation into whole-body protein. nih.gov These findings demonstrate that alpha-ketoisocaproic acid serves as a major source of leucine for protein synthesis, highlighting its nitrogen-sparing effect, which is beneficial in conditions like renal failure. nih.gov
Ex Vivo Tissue Metabolism Profiling
Ex vivo tissue metabolism profiling represents a significant advancement in understanding the intricate biochemical pathways within intact biological systems, bridging the gap between in vitro cell culture models and in vivo human studies. This approach involves the analysis of metabolic processes in tissues maintained in a viable state outside the body, offering a controlled environment to investigate cellular functions that closely mimic physiological conditions. By utilizing precision-cut tissue slices, researchers can preserve the complex three-dimensional architecture and multicellular interactions characteristic of the original organ. This methodology is particularly valuable for studying the metabolism of specific compounds and tracing their transformation through various metabolic networks. The use of stable isotope-labeled substrates, such as Alpha-ketoisocaproic acid-13C5, in combination with advanced analytical techniques like mass spectrometry, allows for a detailed and dynamic assessment of metabolic fluxes and pathway activities.
Global 13C Tracing in Intact Human Liver Tissue Slices for Comprehensive Metabolic Assessment
Recent groundbreaking research has employed global 13C tracing in intact human liver tissue slices to conduct a comprehensive assessment of hepatic metabolism. ebi.ac.ukbiorxiv.orgdiva-portal.orgdntb.gov.uanih.gov This technique provides an in-depth measurement of metabolic activities in a system that retains key physiological and metabolic functions of the human liver. dntb.gov.ua The study, "Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo," utilized a medium highly enriched with 13C-labeled glucose and all 20 amino acids to trace their metabolic fate within the liver tissue. nih.gov
This ex vivo system has proven to be robust, with cultured liver tissue slices maintaining normal anatomical structure and canonical liver functions, such as glucose production and albumin synthesis, at near-physiological rates. ebi.ac.uknih.gov The isotope tracing approach allowed for the qualitative and quantitative assessment of a wide array of metabolic pathways in a single experiment. ebi.ac.uknih.gov
A key finding from this research was the unexpected metabolic activity related to branched-chain amino acid (BCAA) transamination in the human liver. ebi.ac.ukdiva-portal.orgnih.gov The study revealed that human liver metabolism appears to differ from that of rodent models in this regard. ebi.ac.ukdiva-portal.orgnih.gov By tracing the 13C label from BCAAs, researchers could observe their entry into the tricarboxylic acid (TCA) cycle. The transamination of leucine, for instance, produces alpha-ketoisocaproate (KIC). The use of 13C-labeled leucine would result in the formation of Alpha-ketoisocaproic acid-13C5, allowing for the detailed tracking of its subsequent metabolic conversions.
The study demonstrated that this ex vivo isotope tracing method allows for the measurement of human liver metabolism with great depth and resolution in an experimentally manageable system. ebi.ac.ukbiorxiv.orgdiva-portal.org This provides a powerful platform to investigate the metabolic differences between species and to understand the specific metabolic pathways active in the human liver. ebi.ac.ukdiva-portal.orgnih.gov The untargeted isotope tracing yielded qualitative data on a broad spectrum of liver pathways, including BCAA transamination and de novo creatine (B1669601) synthesis. nih.gov
The comprehensive data generated from such studies can be summarized to illustrate the metabolic fate of key substrates. The table below presents a conceptual representation of the types of data that can be obtained for the metabolic exchange of key amino acids in human liver tissue slices, highlighting the active BCAA metabolism.
| Metabolite | Net Exchange Rate (nmol/mg/h) | Key Metabolic Pathway |
| Alanine (B10760859) | -15.2 | Gluconeogenesis, Transamination |
| Arginine | -5.8 | Urea Cycle, Protein Synthesis |
| Glutamine | -12.5 | Anaplerosis, Urea Cycle |
| Leucine | -2.1 | BCAA Transamination, Protein Synthesis |
| Isoleucine | -1.5 | BCAA Transamination, Protein Synthesis |
| Valine | -1.9 | BCAA Transamination, Protein Synthesis |
| Glutamate (B1630785) | +8.9 | Transamination, Deamination |
This table is a representative illustration of data that can be generated from global 13C tracing studies in human liver tissue. Negative values indicate net uptake by the tissue, while positive values indicate net release. The data highlights the significant uptake of branched-chain amino acids (Leucine, Isoleucine, Valine), indicating active transamination processes within the human liver.
Future Directions and Emerging Research Avenues
Integration with Multi-Omics Data for Comprehensive Systems Biology Modeling
The true power of stable isotope tracing is unlocked when it is integrated with other large-scale biological data sets, a practice central to the field of systems biology. nih.gov By combining the dynamic metabolic information provided by tracers like Alpha-ketoisocaproic acid-13C5 (sodium) with static and dynamic "omics" data, researchers can construct highly detailed and predictive models of cellular and organismal physiology. nih.govacs.org
This multi-omics approach allows scientists to connect changes in metabolic pathways to the underlying genetic, transcriptomic, and proteomic machinery. acs.org For instance, by using Alpha-ketoisocaproic acid-13C5 (sodium), researchers can trace the flow of carbon from the amino acid leucine (B10760876) into various metabolic pools. rupahealth.com When this metabolomics data is layered with transcriptomics (measuring gene expression) and proteomics (measuring protein levels), it becomes possible to identify the specific genes and enzymes whose activities are altered in response to changes in leucine metabolism. This integrated analysis can reveal how the metabolism of branched-chain amino acids is regulated at multiple levels and how its dysregulation contributes to conditions like insulin (B600854) resistance or neurodegenerative disorders. researchgate.netnih.gov
The integration of these diverse datasets requires sophisticated computational and bioinformatic tools to manage and interpret the complexity. nih.gov The goal is to create iterative models where insights from one omics level can generate new hypotheses that are then tested at another level, leading to a more complete and holistic understanding of biological processes. nih.gov For example, observing an unexpected labeling pattern in lipids after introducing Alpha-ketoisocaproic acid-13C5 (sodium) could prompt a targeted analysis of the expression of genes involved in fatty acid synthesis and transport.
Table 1: Integration of Omics Data with Isotope Tracing
| Omics Field | Data Provided | Contribution to Systems Biology Modeling with Isotope Tracers |
|---|---|---|
| Genomics | DNA sequence, genetic variants | Identifies the genetic blueprint for metabolic enzymes and regulatory proteins. |
| Transcriptomics | Gene expression levels (RNA) | Reveals which genes related to metabolic pathways are active under specific conditions. |
| Proteomics | Protein abundance and modifications | Quantifies the levels of enzymes and other proteins directly carrying out metabolic functions. solubilityofthings.com |
| Metabolomics | Metabolite concentrations and fluxes | Provides a direct readout of metabolic activity and pathway utilization, enhanced by tracing isotope flow. nih.gov |
Advancements in Isotope Labeling Technologies and Analytical Platforms
The effectiveness of studies using Alpha-ketoisocaproic acid-13C5 (sodium) is intrinsically linked to the technologies used for labeling and analysis. The field is continuously evolving, with innovations aimed at increasing precision, sensitivity, and the scope of biological questions that can be addressed. musechem.com
Metabolic labeling techniques have advanced significantly from their origins. nih.gov For example, methods like pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) allow for temporal analysis, enabling researchers to monitor the rate of protein synthesis and turnover, not just static abundance. nih.gov While SILAC traditionally uses labeled amino acids, the principles of dynamic labeling can be applied to tracers like Alpha-ketoisocaproic acid to understand the kinetics of metabolic networks in response to stimuli.
Advancements in analytical platforms are equally critical. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for detecting isotope-labeled molecules. nih.govnih.gov
Mass Spectrometry (MS): Modern MS instruments offer unprecedented sensitivity and resolution, allowing for the detection and quantification of isotopologues (molecules differing only in their isotopic composition) in complex biological samples. nih.gov The coupling of MS with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS) is essential for resolving individual metabolites. physiology.org Furthermore, imaging techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) can provide spatial information, showing the distribution of isotopes within a single cell or tissue.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a powerful tool, particularly for determining the specific position of an isotope within a molecule, which can be crucial for elucidating complex pathway rearrangements. nih.gov Techniques like the Transverse Relaxation Optimized Spectroscopy (TROSY) effect are being used to study large biomolecular complexes. nih.gov
Table 2: Comparison of Key Analytical Platforms
| Technology | Principle | Key Advantages for Isotope Tracing |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before ionization and mass analysis. | Excellent for analyzing small, volatile metabolites derived from central carbon metabolism. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in liquid phase before multiple stages of mass analysis. | Highly versatile for a wide range of metabolites, including lipids and peptides; provides high sensitivity and specificity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including the precise location of isotopic labels within a molecule; non-destructive. nih.gov |
| Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) | An imaging technique that bombards a sample with an ion beam and analyzes the ejected secondary ions. | Enables visualization of isotope distribution at subcellular resolution. |
Exploration of Novel Metabolic Pathways and Regulatory Mechanisms
Alpha-ketoisocaproic acid (KIC) is primarily known as a key intermediate in the catabolism of the branched-chain amino acid leucine. rupahealth.com However, its metabolic roles are proving to be more diverse. Using the stable isotope-labeled version, Alpha-ketoisocaproic acid-13C5 (sodium), allows researchers to trace its metabolic fate beyond the canonical pathways and uncover novel functions and regulatory connections.
Recent research has begun to highlight these broader roles. For example, KIC has been shown to influence insulin signaling and glucose transport in muscle cells, suggesting a direct role in regulating glucose homeostasis. nih.gov Studies have also implicated KIC in endoplasmic reticulum (ER) stress and lipid accumulation in preadipocytes, linking branched-chain keto acid metabolism to cellular stress responses and adipogenesis. nih.gov The accumulation of KIC is a hallmark of Maple Syrup Urine Disease (MSUD) and is associated with neurotoxicity, pointing to its impact on mitochondrial function and the production of reactive oxygen species in neuronal cells. researchgate.netnih.gov
Future research using Alpha-ketoisocaproic acid-13C5 (sodium) can build on these findings to:
Trace Inter-Organ Metabolism: Investigate the transport and metabolism of KIC between different organs, such as the muscle, liver, kidney, and brain, to understand its systemic effects. physiology.org
Elucidate Signaling Roles: Determine whether KIC or its downstream metabolites act as signaling molecules, directly binding to receptors or modulating enzyme activity to regulate cellular processes.
Connect to Gut Microbiota: Explore how gut microbes contribute to or are influenced by KIC metabolism, potentially revealing a link between diet, the microbiome, and host metabolic health. nih.gov
By tracing the 13C atoms from Alpha-ketoisocaproic acid-13C5 (sodium) into unexpected molecules like lipids, neurotransmitters, or histone acetyl groups, researchers can systematically map out these previously unknown metabolic networks and regulatory functions. nih.govnih.gov
Table 3: Potential Novel Research Areas for Alpha-ketoisocaproic Acid (KIC)
| Research Area | Investigated Biological Process | Potential Impact |
|---|---|---|
| Neuro-metabolism | Impact of KIC on mitochondrial function and oxidative stress in neurons. researchgate.netnih.gov | Understanding the mechanisms of neurotoxicity in metabolic disorders like MSUD. |
| Insulin Signaling | Modulation of glucose transport and insulin sensitivity in skeletal muscle and adipose tissue. nih.govnih.gov | Identifying new therapeutic targets for insulin resistance and type 2 diabetes. |
| Epigenetics | Contribution of KIC-derived carbons to the acetyl-CoA pool for histone acetylation. nih.gov | Linking nutrient metabolism directly to the regulation of gene expression. |
| Inter-Organ Crosstalk | The release and uptake of KIC by different organs and its role in systemic metabolic regulation. physiology.org | Developing strategies for targeted nutritional interventions in various diseases. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Alpha-ketoisocaproic acid-13C5 (sodium) |
| Alpha-ketoisocaproic acid (KIC) |
| Leucine |
| Acetyl-CoA |
| Lipids |
| Glucose |
| Neurotransmitters |
Q & A
Basic Research Questions
Q. What methods are recommended for characterizing the isotopic purity and chemical stability of Alpha-ketoisocaproic acid-13C5 (sodium)?
- Methodological Answer : Isotopic purity should be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), with specific attention to the ¹³C5 labeling pattern. For chemical stability, high-performance liquid chromatography (HPLC) or gas chromatography (GC) under controlled pH and temperature conditions can assess degradation rates. Stability studies should include batch-to-batch comparisons to ensure consistency .
Q. How should researchers handle and store Alpha-ketoisocaproic acid-13C5 (sodium) to ensure experimental reproducibility?
- Methodological Answer : Store the compound in a desiccated environment at -20°C to prevent hygroscopic degradation. Prior to use, equilibrate to room temperature under inert gas (e.g., nitrogen) to avoid oxidation. Always verify solubility in the experimental buffer system, as pH variations (e.g., <6.0) may precipitate the sodium salt form .
Q. What are the critical parameters for validating its role as a metabolic tracer in cell culture studies?
- Methodological Answer : Optimize tracer concentration using dose-response assays to avoid substrate inhibition. Use isotopically labeled internal standards (e.g., ¹³C6-glucose) to correct for natural isotope abundance. Validate uptake kinetics via time-course experiments with LC-MS/MS quantification of labeled metabolites .
Advanced Research Questions
Q. How can contradictory results in tracer studies using Alpha-ketoisocaproic acid-13C5 (sodium) be resolved when comparing metabolic flux in different cell models?
- Methodological Answer : Discrepancies often arise from variations in mitochondrial density or transporter expression. Normalize tracer uptake to cell-specific parameters (e.g., protein content or mitochondrial DNA copy number). Employ computational flux balance analysis (FBA) to model pathway utilization and identify cell line-specific biases .
Q. What experimental controls are critical when using Alpha-ketoisocaproic acid-13C5 (sodium) in mitochondrial metabolism studies to avoid confounding variables?
- Methodological Answer : Include (1) unlabeled Alpha-ketoisocaproic acid controls to distinguish isotopic effects, (2) mitochondrial uncouplers (e.g., FCCP) to validate tracer incorporation into oxidative pathways, and (3) inhibitors of branched-chain ketoacid dehydrogenase (BCKDH) to confirm enzyme-specific labeling patterns. Cross-validate findings with ¹³C-glutamine or ¹³C-palmitate tracers .
Q. How should researchers address batch-to-batch variability in isotopic labeling efficiency during large-scale metabolic flux experiments?
- Methodological Answer : Implement a quality control (QC) protocol using triplicate NMR analyses to verify ¹³C enrichment (>98% atom percent). Pre-screen batches in pilot studies using a standardized cell line (e.g., HEK293) to assess tracer performance. Document lot numbers and QC data in supplementary materials for reproducibility .
Q. What statistical frameworks are most robust for analyzing time-resolved ¹³C metabolic flux data derived from Alpha-ketoisocaproic acid-13C5 (sodium)?
- Methodological Answer : Use kinetic modeling software (e.g., INCA or OpenFLUX) to integrate time-course isotopomer distributions. Apply Bayesian hierarchical models to account for technical replicates and biological variability. Report confidence intervals for flux estimates and perform sensitivity analyses to identify rate-limiting steps .
Data Interpretation & Reporting
Q. How can researchers distinguish artifacts from true metabolic signals in ¹³C tracing experiments?
- Methodological Answer : Artifacts often arise from non-enzymatic decarboxylation or isotopic scrambling. Include heat-inactivated cell controls to assess background degradation. Use tandem mass spectrometry (MS/MS) to confirm fragment-specific labeling and rule out contamination .
Q. What criteria should guide the inclusion of Alpha-ketoisocaproic acid-13C5 (sodium) data in peer-reviewed publications?
- Methodological Answer : Follow the STARD (Standards for Reporting Diagnostic Accuracy) or MIAPA (Minimum Information About a Proteomics Experiment) guidelines for tracer studies. Provide raw isotopomer distributions, QC metrics, and detailed protocols in supplementary materials. Disclose any deviations from predefined experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
